molecular formula C13H11F3N2O3 B2539572 3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide CAS No. 1428371-71-4

3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide

Cat. No. B2539572
CAS RN: 1428371-71-4
M. Wt: 300.237
InChI Key: ZXYCZVLLBISTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the use of isoxazole-5-carbonyl chloride . In one experiment, pyridine was added to a suspension of a precursor compound in dichloromethane at room temperature, followed by isoxazole-5-carbonyl chloride . After 30 minutes, the precipitated solid was collected by vacuum filtration, washed with water and dichloromethane, and dried in vacuo to give the desired compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to an isoxazole ring via an oxygen atom, and a trifluoroethyl group attached to the isoxazole ring via a nitrogen atom.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.237. Other physical and chemical properties are not detailed in the available sources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Carbonic Anhydrase Inhibition : A study elaborates on the synthesis of isoxazole-containing sulfonamides displaying potent inhibitory properties against carbonic anhydrase II and VII, significant for their roles in glaucoma and neuropathic pain treatment. The research indicates the utility of isoxazole derivatives in developing new therapeutic agents (Altug et al., 2017).

  • Antimicrobial and Antioxidant Activities : Another study reports on benzimidazole derivatives, synthesized via the reaction with carboxylic acids, showing promising antimicrobial and antioxidant activities. This underscores the role of isoxazole-based compounds in generating biologically active molecules (Sindhe et al., 2016).

  • Antitumor Properties : Research into the synthesis and chemistry of imidazotetrazine derivatives reveals potential broad-spectrum antitumor agents, further highlighting the importance of structural modifications in enhancing the therapeutic potential of such compounds (Stevens et al., 1984).

Chemical Synthesis and Mechanistic Insights

  • Novel Synthetic Routes : Studies also focus on developing novel synthetic methods for generating isoxazole derivatives, serving as key intermediates for more complex chemical entities. This includes exploring multicomponent reactions and elucidating the mechanisms underlying such synthetic processes, which are crucial for advancing organic synthesis methodologies (Guleli et al., 2019).

  • Isoxazole as Agrochemicals : Additionally, the synthesis and herbicidal activity of isoxazole derivatives demonstrate their potential in developing new agrochemicals. Such studies reveal the structure-activity relationships essential for designing more effective and selective herbicidal agents (Hamper et al., 1995).

Safety and Hazards

While specific safety and hazard information for this compound is not available, the synthesis process involves the use of isoxazole-5-carbonyl chloride, which is classified as a dangerous substance . It carries the signal word “Danger” and has hazard statements including H314, indicating that it causes severe skin burns and eye damage .

properties

IUPAC Name

3-phenylmethoxy-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-17-12(19)10-6-11(18-21-10)20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYCZVLLBISTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.